Leucoside

Beschreibung

Historical Context and Initial Discovery of Leucoside-Related Structures

The journey of flavonoids, the class of compounds to which this compound belongs, began in the 1930s. Scientists, including Albert Szent-Györgyi, discovered that crude extracts from citrus fruits had properties that could not be attributed to vitamin C alone. wikipedia.org These compounds were initially termed "vitamin P" before being recognized as flavonoids. wikipedia.orgnih.gov

This compound is chemically a glycoside of the flavonol kaempferol. The aglycone, kaempferol, was first identified in the tea plant, Camelia sinensis. nih.gov The discovery of flavonoids and their glycosides, like this compound, is intrinsically linked to the broader history of natural product chemistry, which has long sought to isolate and identify the active principles from medicinal plants and dietary sources. nih.gov The identification of these structures was made possible through the development of chromatographic and spectroscopic techniques, which allowed for the separation and structural elucidation of complex mixtures of plant metabolites. The discovery of numerous flavonoid glycosides from various plant species, such as those found in lotus (Nelumbo nucifera) and mistletoe (Viscum coloratum), has been a continuous process, highlighting the structural diversity of this class of compounds. nih.govresearchgate.net

Significance of this compound within the Broader Class of Natural Products

This compound holds significance due to its classification as a flavonoid glycoside, a group of compounds renowned for their widespread distribution in plants and their potential biological activities. nih.gov Flavonoids are a major class of polyphenolic secondary metabolites and are integral components of the human diet through the consumption of fruits, vegetables, and beverages like tea. wikipedia.orgnih.gov

The significance of compounds like this compound lies in the extensive research into the biological effects of flavonoids, which include antioxidant, anti-inflammatory, antimicrobial, and anticarcinogenic properties. nih.govnih.govontosight.aimdpi.com this compound itself, being a kaempferol glycoside, is part of a subgroup of flavonoids that are of particular interest. nih.govontosight.ai The attachment of sugar moieties (glycosylation) to the flavonoid backbone, as seen in this compound, significantly influences the compound's physical and chemical properties, such as solubility and bioavailability, which in turn affects its biological activity. nih.gov The study of specific glycosides like this compound is crucial for understanding how these structural variations modulate the potential effects of the core flavonoid structure.

Current Research Landscape and Unaddressed Questions Regarding this compound

The current research landscape for flavonoid glycosides, including this compound, is focused on several key areas. A primary area of investigation is the full characterization of their biological activities and the underlying molecular mechanisms. nih.gov While many flavonoids have shown promise in preclinical studies, the precise ways in which they exert their effects at a cellular level are often not fully understood.

A significant and persistent question in flavonoid research is the matter of bioavailability. nih.gov The glycosylation pattern of a flavonoid has a substantial impact on how it is absorbed and metabolized in the body. nih.gov Therefore, a key unaddressed question for this compound is how its specific sugar linkage influences its absorption, distribution, metabolism, and excretion, and ultimately, its bioactivity in vivo. frontiersin.org

Furthermore, researchers are actively exploring the relationship between the structure of flavonoid glycosides and their function. nih.govfrontiersin.org For this compound, this includes understanding how the presence and position of the xylosyl-glucosyl group on the kaempferol backbone compares to other kaempferol glycosides in terms of biological efficacy. nih.govontosight.ai The enzymatic or microbial transformation of these glycosides in the gut is another area of active research.

Finally, the discovery of new natural sources of this compound and other novel flavonoid glycosides continues to be an objective in natural product research, with the aim of identifying compounds with enhanced or novel activities. plos.org The potential for synergistic effects when this compound is combined with other phytochemicals or conventional drugs is another area that warrants further investigation.

Eigenschaften

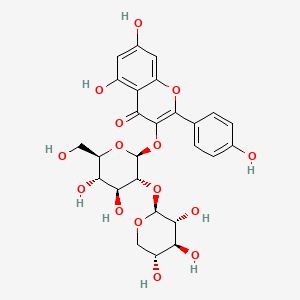

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O15/c27-7-15-18(33)20(35)24(41-25-21(36)17(32)13(31)8-37-25)26(39-15)40-23-19(34)16-12(30)5-11(29)6-14(16)38-22(23)9-1-3-10(28)4-2-9/h1-6,13,15,17-18,20-21,24-33,35-36H,7-8H2/t13-,15-,17+,18-,20+,21-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAXTTGJEMODPY-CJNLAGEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Advanced Isolation Methodologies of Leucoside

Identification of Leucoside-Producing Organisms and Natural Habitats

This compound has been identified in certain terrestrial plant species. The documentation of its natural occurrence is a crucial first step in developing strategies for its isolation from biological sources.

Isolation from Marine Sources and Associated Symbionts

Based on the available search information, the natural occurrence of this compound (CID 44566720) in marine sources or associated symbionts was not specifically detailed. While marine organisms and their symbionts are known to be rich sources of diverse bioactive compounds, including polyphenols and other natural products, specific reports on this compound from these origins were not found in the consulted literature. frontiersin.orgresearchgate.netmdpi.comnih.gov

Isolation from Terrestrial Microorganisms and Plant Species

This compound has been reported to occur in terrestrial plant species. Specifically, its presence has been noted in Spiranthes vernalis and Aesculus chinensis. nih.gov Terrestrial plants host a wide array of microorganisms, including endophytes residing within plant tissues. mdpi.comnih.govmdpi.comnih.gov While microorganisms are prolific producers of secondary metabolites, the search results did not provide specific information on the isolation of this compound from terrestrial microorganisms. The primary reported natural sources are certain plant species. nih.gov

State-of-the-Art Extraction and Fractionation Techniques for this compound

The extraction and fractionation of natural products like this compound from plant matrices involve several steps aimed at separating the target compound from other plant constituents. Modern techniques focus on optimizing efficiency, yield, and purity.

Optimized Solvent Extraction Strategies for this compound Enrichment

Solvent extraction is a fundamental step in the isolation of natural products. The choice of solvent is critical and depends on the polarity of the target compound. For compounds like flavonoids and glycosides, polar organic solvents such as methanol, ethanol, acetone, or their mixtures with water are commonly employed. encyclopedia.pubtsijournals.com Traditional methods include maceration, percolation, decoction, reflux extraction, and Soxhlet extraction. encyclopedia.pubmdpi.comarcjournals.orgfrontiersin.org More modern and efficient techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and pressurized liquid extraction (PLE) are also utilized to improve extraction yield and reduce extraction time and solvent consumption. encyclopedia.pubtsijournals.commdpi.comarcjournals.orgfrontiersin.org While these techniques are generally applicable to the extraction of natural products like this compound, specific optimized solvent extraction strategies explicitly for this compound enrichment were not detailed in the search results.

Advanced Chromatographic Purification Methods for this compound (e.g., preparative HPLC, countercurrent chromatography)

Chromatographic methods are essential for the purification of natural products after initial extraction and fractionation. Advanced techniques like preparative High-Performance Liquid Chromatography (HPLC) and countercurrent chromatography (CCC) are powerful tools for isolating pure compounds from complex mixtures. mdpi.comaralyse.techaocs.orgresearchgate.netthermofisher.comlabcompare.comwikipedia.org

Preparative HPLC is widely used for purifying individual compounds and can be scaled up for larger sample volumes. aralyse.techthermofisher.comlabcompare.com It separates compounds based on their differential interactions with a stationary phase and a mobile phase. aralyse.tech Countercurrent chromatography (CCC), including high-speed countercurrent chromatography (HSCCC), is a liquid-liquid chromatography technique that does not use a solid support. mdpi.comaocs.orgresearchgate.netwikipedia.org This minimizes irreversible adsorption of the analyte, leading to high recovery rates. wikipedia.org CCC separates compounds based on their partition coefficients between two immiscible liquid phases and is particularly useful for the isolation of polar compounds like flavonoids. mdpi.comaocs.orgresearchgate.netwikipedia.org Solvent systems for CCC are often biphasic mixtures, such as hexane-ethyl acetate-methanol-water systems. researchgate.netwikipedia.org

While these advanced chromatographic methods are routinely applied in natural product purification, specific detailed research findings on the application of preparative HPLC or countercurrent chromatography explicitly for the purification of this compound were not found in the provided search results.

Scale-Up Methodologies for this compound Production from Natural Sources

Scaling up the production of natural compounds from biological sources for potential applications requires transitioning from laboratory-scale isolation to larger-scale processes. This involves optimizing extraction and purification methods to handle larger quantities of raw material while maintaining efficiency and purity. aralyse.techthermofisher.comnih.gov

For natural products isolated from plants, scale-up methodologies would involve increasing the capacity of the chosen extraction technique (e.g., using larger Soxhlet apparatus or industrial-scale UAE/MAE equipment) and adapting chromatographic purification methods to preparative or industrial scales. Preparative HPLC systems can be scaled up by using larger columns and higher flow rates. aralyse.techthermofisher.com Countercurrent chromatography also offers advantages for scale-up due to its high sample loading capacity. mdpi.comaocs.orgresearchgate.net

However, specific details or research findings on established scale-up methodologies for the production of this compound from its natural sources were not available in the consulted literature. Scaling up natural product isolation often requires significant method development and optimization based on the specific compound and source material.

Elucidation of Leucoside’s Chemical Structure and Stereochemistry

Advanced Spectroscopic Techniques for Leucoside Structural Determination

A suite of powerful spectroscopic methods is employed to unravel the chemical structure of this compound, each providing unique and complementary pieces of the structural puzzle. numberanalytics.comslideshare.net

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like this compound. measurlabs.comnih.gov It provides detailed insights into the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon-¹³ (¹³C). wikipedia.org

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the number of different types of protons and carbons in the molecule and provide clues about their electronic surroundings through chemical shifts. chemguide.co.uk For instance, in a study of hydroxyflavone derivatives, the positions of hydroxyl groups significantly influenced the chemical shifts of nearby carbon and hydrogen atoms. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. researchgate.net Techniques like Correlation Spectroscopy (COSY) identify protons that are coupled to each other, typically on adjacent carbons. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded carbon and proton atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (typically over two to three bonds). mdpi.comhmdb.ca These experiments are instrumental in piecing together the carbon skeleton and the placement of substituents.

The Attached Proton Test (APT) is another useful NMR experiment that distinguishes between different types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons) based on the number of attached protons, with CH and CH₃ signals appearing with opposite phase to C and CH₂ signals. tecmag.com

Table 1: Representative NMR Data for this compound

| Technique | Observed Data | Interpretation |

| ¹H NMR | Multiple signals with specific chemical shifts (ppm) and coupling constants (Hz) | Indicates the number and electronic environment of different protons. |

| ¹³C NMR | A set of signals corresponding to each unique carbon atom. | Reveals the carbon framework of the molecule. |

| COSY | Cross-peaks between specific proton signals. | Establishes proton-proton coupling networks, identifying adjacent protons. |

| HSQC | Correlation peaks between specific ¹H and ¹³C signals. | Maps out direct carbon-proton bonds. |

| HMBC | Cross-peaks showing long-range ¹H-¹³C correlations. | Connects molecular fragments by identifying atoms separated by 2-3 bonds. |

This table is a generalized representation. Actual chemical shift values and coupling constants would be determined from experimental spectra.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing critical information about a molecule's weight and elemental composition. thermofisher.comacdlabs.com High-Resolution Mass Spectrometry (HRMS) is particularly vital in the structural elucidation of natural products like this compound. springermedizin.denih.gov

HRMS can determine the molecular weight of a compound with extremely high precision, which allows for the calculation of its molecular formula. springermedizin.denih.gov In one study, the combination of Ultra-High-Performance Liquid Chromatography (UHPLC) with HRMS was used to identify numerous compounds, including this compound, from a complex mixture. nih.gov The experimental m/z value for the deprotonated molecule [M-H]⁻ of this compound was found to be 507.1151, which corresponds to the molecular formula C₂₃H₂₄O₁₃. springermedizin.denih.gov

Tandem mass spectrometry (MS/MS or MS²) provides further structural details through fragmentation analysis. thermofisher.comlcms.cz In this technique, a specific ion (the precursor ion) is selected and then fragmented by collision with an inert gas. thermofisher.com The resulting fragment ions are then analyzed, providing clues about the structure of the original molecule. lcms.cz This fragmentation pattern is often characteristic of specific structural motifs and can help to identify the different components of a molecule, such as sugar moieties and the aglycone core in the case of a glycoside like this compound.

Table 2: HRMS Data for this compound

| Ionization Mode | Observed m/z [M-H]⁻ | Calculated m/z [M-H]⁻ | Molecular Formula | Key Fragment Ions (MS/MS) |

| Negative | 507.1151 springermedizin.denih.gov | 507.1133 springermedizin.denih.gov | C₂₃H₂₄O₁₃ springermedizin.denih.gov | 345.0613, 330.0382, 315.0154 springermedizin.denih.gov |

Data sourced from a study combining UHPLC-HRMS and molecular networking. springermedizin.denih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule. numberanalytics.commrclab.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. uobabylon.edu.iq Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings. lehigh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy involves the absorption of UV or visible light by a molecule, which leads to electronic transitions between molecular orbitals. uobabylon.edu.iqlibretexts.org This technique is particularly useful for identifying conjugated systems, such as aromatic rings and double bonds, which are common in natural products like flavonoids. uobabylon.edu.iq While less detailed than IR or NMR, UV-Vis spectra provide valuable information about the electronic structure of the molecule. mrclab.com The combination of UV-Vis and IR data helps to build a comprehensive picture of the functional groups within this compound. drawellanalytical.com

Table 3: General Spectroscopic Data for Functional Group Analysis of this compound

| Spectroscopic Technique | Wavelength/Wavenumber Range | Functional Groups Indicated |

| UV-Vis | ~200-400 nm | Aromatic rings, conjugated π systems. uobabylon.edu.iqlibretexts.org |

| IR | ~4000-400 cm⁻¹ | Hydroxyl (-OH), Carbonyl (C=O), C-O bonds, Aromatic C-H and C=C bonds. uobabylon.edu.iq |

This table represents the expected regions of absorption for the types of functional groups present in a flavonoid glycoside like this compound.

Mass Spectrometry (MS) Techniques for this compound Molecular Formula and Fragmentation Analysis (e.g., HRMS, MS/MS)

Chiroptical Methods for this compound Stereochemical Assignment

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules, which is the specific three-dimensional arrangement of atoms at stereocenters. researchgate.net These methods rely on the differential interaction of chiral molecules with polarized light. frontiersin.org

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical methods for assigning the absolute configuration of chiral compounds. researchgate.netresearchgate.net

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mgcub.ac.in The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the stereochemistry of the molecule. researchgate.net For complex molecules, the experimental ECD spectrum is often compared with quantum chemical simulations of the spectra for possible stereoisomers to determine the true absolute configuration. researchgate.netfrontiersin.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation with respect to the wavelength of plane-polarized light. mgcub.ac.in The ORD curve is related to the ECD spectrum through the Kramers-Kronig transformation. nih.gov Like ECD, ORD is used to assign absolute configurations by comparing experimental data with theoretical calculations or with the spectra of structurally related compounds of known stereochemistry. researchgate.net

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light associated with molecular vibrations. wikipedia.orgnih.gov VCD spectroscopy provides detailed 3D structural information because it is sensitive to the mutual orientation of different groups within a molecule. wikipedia.org

A key advantage of VCD is that every vibrational mode in a chiral molecule is, in principle, VCD active. bruker.com This provides a rich and complex spectrum that is a unique fingerprint of the molecule's absolute configuration and conformation in solution. bruker.com The absolute stereochemistry is determined by comparing the experimental VCD spectrum with spectra predicted by ab initio calculations, often using density functional theory (DFT). wikipedia.org This comparison allows for an unambiguous assignment of the absolute configuration of chiral centers in molecules like this compound. bch.rogoogle.com

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) Studies

X-ray Crystallography for Absolute Configuration Determination of this compound and its Derivatives

There are no available studies that have utilized single-crystal X-ray diffraction to determine the three-dimensional atomic and molecular structure of this compound or its derivatives. This technique, which is a definitive method for establishing the absolute configuration of chiral molecules, has not been applied to this compound according to the reviewed literature. wikipedia.org

Computational Chemistry Approaches in this compound Structural Elucidation

A review of current research indicates that computational chemistry methods, such as Time-Dependent Density Functional Theory (TDDFT) for Electronic Circular Dichroism (ECD) calculations or Gauge-Including Atomic Orbital (GIAO) NMR calculations, have not been published in the context of elucidating the structure of this compound. researchgate.netinformahealthcare.comfaccts.de While these computational tools are powerful for predicting and confirming the stereochemistry and structure of complex natural products, their application to this compound has not been documented. nih.gov

Biosynthesis and Metabolic Pathways of Leucoside

Proposed Biosynthetic Precursors and Intermediates of Leucoside

The journey to synthesizing this compound begins with fundamental molecules derived from the plastidial methylerythritol phosphate (MEP) pathway. This pathway is a common route for terpenoid biosynthesis in plants. notulaebotanicae.ro

The key precursors and intermediates are as follows:

Primary Precursors: The MEP pathway produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). notulaebotanicae.ro

Geranyl Pyrophosphate (GPP): IPP and DMAPP are condensed to form GPP, a ten-carbon molecule that serves as the direct precursor to monoterpenes, including the iridoids. notulaebotanicae.ropnas.org

Geraniol: GPP is converted to geraniol, which is the starting point for the iridoid-specific pathway. notulaebotanicae.robiorxiv.org

Iridoid Skeleton Formation: Geraniol undergoes a series of oxidation and cyclization reactions to form the core iridoid structure. Key intermediates in this phase include 10-hydroxygeraniol and iridodial. biorxiv.orgmdpi.com

Seco-iridoid Pathway: Many iridoids, including the precursors to important alkaloids, are derived from secologanin. This involves intermediates such as loganic acid and loganin. notulaebotanicae.romdpi.com While this compound is a carbocyclic iridoid, not a seco-iridoid, it shares these early pathway steps. The exact enzymatic steps that diverge from this common path to produce the final this compound structure are a subject of ongoing research.

Enzymatic Mechanisms and Biosynthetic Gene Cluster Analysis for this compound Production

The intricate chemical transformations in the this compound pathway are catalyzed by specific enzymes. It is widely believed that the genes encoding these enzymes are organized into a biosynthetic gene cluster (BGC), which allows for their coordinated regulation. mdpi.comfrontiersin.orgrsc.org While the complete BGC for this compound has not been fully delineated, studies on related iridoids have identified the key enzyme families involved. notulaebotanicae.romdpi.com

Key Enzymes in the Proposed this compound Biosynthetic Pathway

| Enzyme Class | Abbreviation | Function |

|---|---|---|

| Geranyl Diphosphate Synthase | GPPS | Catalyzes the formation of GPP from IPP and DMAPP. notulaebotanicae.ro |

| Geraniol Synthase | GES | Converts GPP to geraniol. mdpi.comresearchgate.net |

| Geraniol-8-Hydroxylase | G8H | A cytochrome P450 enzyme that hydroxylates geraniol. biorxiv.org |

| 8-Hydroxygeraniol Oxidoreductase | HGO | Oxidizes 8-hydroxygeraniol to 8-oxogeranial. biorxiv.org |

| Iridoid Synthase | ISY | Catalyzes the critical cyclization of 8-oxogeranial to form the core iridoid scaffold. pnas.orgresearchgate.net |

High-throughput transcriptome analysis is a powerful tool used to identify candidate genes involved in iridoid biosynthesis in various medicinal plants. notulaebotanicae.romdpi.com

Isotope Labeling Studies for Elucidating this compound Biosynthetic Route

Isotope labeling experiments are fundamental to confirming biosynthetic pathways. By supplying a plant with a precursor molecule containing a heavy isotope (like ¹³C or ¹⁴C), scientists can trace the path of the labeled atoms into the final natural product. nih.gov

For instance, studies on the related monoterpenoid indole alkaloid, camptothecin, utilized [1-¹³C]glucose to confirm that its secologanin moiety is synthesized via the MEP pathway. nih.gov Similar experiments feeding labeled geraniol and other proposed intermediates have been crucial in verifying the iridoid pathway in various species. biorxiv.orgnih.gov While specific tracer studies on this compound are not extensively documented in readily available literature, the established principles from related iridoids provide a strong framework for its biosynthetic origins.

Genetic Engineering and Pathway Diversification Strategies for this compound Analogues

Understanding the genetic basis of this compound production opens the door to metabolic engineering, a field with the potential to enhance the production of this compound or create novel, structurally similar molecules (analogues). nih.gov These new analogues could possess unique and potentially beneficial biological activities.

Key strategies in this area include:

Heterologous Expression: The entire biosynthetic pathway can be reconstructed in a host organism, such as a different plant species or a microbe like yeast. This has been achieved for the complex iridoid-derived alkaloid strictosidine, demonstrating the feasibility of this approach. bohrium.com

Enzyme Engineering: The enzymes themselves can be modified to alter their substrate specificity. This could allow the pathway to accept slightly different precursor molecules, leading to the creation of "new-to-nature" this compound analogues. nih.gov

These genetic strategies are moving from concept to reality, offering a promising future for the sustainable production and diversification of valuable plant-derived compounds like this compound. nih.gov

Environmental and Regulatory Factors Influencing this compound Biosynthesis

The amount of this compound produced by a plant is not static; it is dynamically regulated by a combination of internal developmental cues and external environmental factors. These factors often trigger signaling pathways that modulate the expression of the biosynthetic genes.

Light: As a fundamental energy source for photosynthesis, light provides the basic building blocks for all metabolism, including the synthesis of iridoids. Light intensity can directly affect the accumulation of iridoids and regulate the expression of key transcription factors that control the biosynthetic pathway. bohrium.com

Temperature: Temperature influences the rate of enzymatic reactions. Studies on Gentiana rigescens have shown a positive correlation between temperature increases (within an appropriate range) and the accumulation of iridoids. frontiersin.org

Altitude and Precipitation: In the same study on Gentiana rigescens, higher altitudes and increased precipitation were found to be unfavorable for the accumulation of five different iridoids. frontiersin.org

UVB Radiation: In some plants, the exclusion of UVB radiation has been shown to increase the proportion of iridoids relative to other compounds, suggesting a complex regulatory role for different light wavelengths. researchgate.net

Developmental Stage: The concentration of secondary metabolites often varies between different plant tissues (roots, leaves, flowers) and changes as the plant matures, indicating that biosynthesis is under strict developmental control. notulaebotanicae.rofrontiersin.org

Molecular Mechanisms of Leucoside’s Biological Activities

In Vitro Cellular Target Identification and Binding Kinetics of Leucoside

Specific in vitro cellular targets and binding kinetics for the compound this compound (CID 44566720) were not identified in the provided search results. Research on cellular targets and binding kinetics in the context of the search results focused on molecules involved in leukocyte adhesion and function, such as L-selectin binding to GlyCAM-1 or PSGL-1, and LFA-1 binding to ICAM-1. pnas.orgphysiology.orgnih.govaai.org These studies describe methodologies like surface plasmon resonance to determine dissociation constants (Kd) and rate constants (k_diss, k_ass) for protein-ligand interactions, highlighting the low affinity and rapid kinetics often observed in cell adhesion molecules. nih.govaai.org However, these findings are not directly applicable to this compound without specific experimental data for this compound.

Modulation of Cellular Signaling Pathways by this compound

Information regarding the specific modulation of cellular signaling pathways by this compound is not present in the provided search results. The search results discuss signaling pathways activated in leukocytes, for example, those triggered by LFA-1 or CD28 engagement, which can involve pathways like PI3-kinase, sphingomyelinase, and tyrosine kinases, leading to activation of transcription factors like AP-1. aai.org Other studies mention signaling pathways related to leukocyte transendothelial migration, involving molecules like chemokines, integrins, and GTPases. thermofisher.comqiagen.comresearchgate.net Additionally, phosphorylation levels of signaling molecules like STAT1, STAT3, STAT6, NF-κB, and Akt in leukocytes have been studied as potential indicators of disease severity. nih.gov However, none of this information directly links this compound to the modulation of these or other signaling pathways.

Structure-Activity Relationship (SAR) Studies of this compound at the Molecular Level

Specific structure-activity relationship (SAR) studies for this compound at the molecular level were not found in the provided search results. The search results include discussions on SAR in the context of developing antagonists for leukocyte function-associated antigen-1 (LFA-1) or the immunomodulatory effects of alkaloids. preprints.orgnih.govnih.govresearchgate.net These studies highlight how modifications to chemical structures can impact biological activity and the use of computational chemistry and modeling in SAR analysis. preprints.org While this compound is a natural product nih.gov, detailed SAR studies specifically for this compound were not present in the search results.

Synthetic Chemistry and Design of Leucoside Analogues

Retrosynthetic Analysis and Strategic Disconnections for Leucoside Total Synthesis

Retrosynthetic analysis begins with the target molecule (TGT) and works backward by applying "transforms," which are the reverse of synthetic reactions, to generate simpler precursor structures. wikipedia.orgub.edulkouniv.ac.in Strategic disconnections are crucial steps in this analysis, aiming to break down the complex structure into manageable fragments or synthons. wikipedia.orglibretexts.orglkouniv.ac.indeanfrancispress.com Synthons are idealized fragments, often ions, that result from a disconnection, and they are then correlated with available synthetic equivalents (reagents) that can perform the desired transformation in the forward synthesis. lkouniv.ac.indeanfrancispress.com The goal is to create a "synthetic tree" outlining various possible routes to the target molecule, ultimately leading back to simple or commercially available starting materials. libretexts.orgub.edu

For a complex molecule like this compound, strategic disconnections would focus on key bonds whose cleavage simplifies the structure significantly and leads to stable or readily accessible intermediates. This often involves considering functional group interconversions (FGI) to transform one functional group into another to facilitate a disconnection. deanfrancispress.com The choice of disconnection points is influenced by the molecule's complexity, the presence of functional groups, and stereochemical features. libretexts.org While the search results provide general information on retrosynthetic analysis and its application in total synthesis wikipedia.orglibretexts.orgelsevier.comub.edubeilstein-journals.orgpsu.edu, specific details regarding strategic disconnections for this compound itself were not explicitly found within the provided snippets. However, the principles of disconnecting at complex junctions, considering functional group compatibility, and aiming for convergent routes are universally applied in the retrosynthetic planning of complex molecules. libretexts.orgethz.ch

Development of Novel Synthetic Methodologies for this compound Scaffold Construction

The synthesis of complex natural products often necessitates the development of novel synthetic methodologies to efficiently and selectively construct the core scaffold. beilstein-journals.orgresearchgate.net This involves creating new reactions or improving existing ones to overcome challenges related to stereochemistry, regiochemistry, and functional group compatibility. While the search results discuss novel synthetic methods in general researchgate.netresearchgate.netuochb.cz, specific methodologies developed solely for the this compound scaffold construction were not detailed. However, the broader context of natural product synthesis highlights the continuous innovation in this field.

Stereoselective and Enantioselective Synthesis of this compound Fragments

Stereoselective and enantioselective synthesis are critical for constructing molecules with defined three-dimensional structures, especially when dealing with chiral natural products like this compound. Stereoselective synthesis favors the formation of one stereoisomer over others, while enantioselective synthesis specifically produces one enantiomer in excess of the other. wikipedia.orglibretexts.org These approaches are essential because different stereoisomers can have vastly different biological activities. wikipedia.orglibretexts.org

Key to achieving stereocontrol is the use of chiral catalysts, auxiliaries, or reagents that create an asymmetrical environment during the reaction, favoring one transition state over another. wikipedia.orglibretexts.org Examples from the search results demonstrate stereoselective synthesis applied to fragments of other complex molecules, such as leupyrrin A1 and peloruside A, highlighting the importance of this approach in natural product synthesis. acs.orgrsc.orguni-bonn.denih.govnih.gov While direct information on the stereoselective synthesis of this compound fragments was not found, it is a prerequisite for any successful total synthesis of a chiral molecule.

Convergent and Linear Synthesis Approaches to this compound

For a complex target like this compound, a convergent approach would likely be more efficient, involving the preparation of significant fragments through separate synthetic routes, which are then coupled. The search results mention convergent synthesis in the context of other complex molecules and inhibitors nih.govacs.orgfigshare.comnih.govtandfonline.comnih.gov, illustrating its application in the synthesis of biologically relevant compounds. While specific details on convergent or linear approaches for this compound synthesis were not available, the principles of these strategies are fundamental to planning the synthesis of any complex molecule.

Semisynthetic Modifications and Chemical Derivatization of this compound

Semisynthesis involves using a naturally occurring compound as a starting material and chemically modifying it to create new derivatives. researchgate.net This approach can be advantageous when the natural product is available, allowing for the generation of analogues with potentially improved properties, such as enhanced activity, selectivity, or pharmacokinetic profiles. researchgate.net Chemical derivatization involves modifying specific functional groups on a molecule to alter its properties or introduce new functionalities. nih.govmdpi.comacs.orgacs.org

Semisynthetic modifications and chemical derivatization of this compound could be employed to explore structure-activity relationships (SAR) and generate a library of analogues for biological evaluation. This can involve introducing different functional groups, altering existing ones, or coupling the this compound scaffold to other molecules. The search results provide examples of semisynthesis and chemical derivatization applied to other natural products and compounds to improve their properties or for use as probes. researchgate.netmdpi.comacs.orgresearchgate.netpnas.orgpnas.orgcapes.gov.brd-nb.infodentimplant.com.trmdpi.comnih.govskums.ac.irnih.gov While specific examples of semisynthetic modifications or chemical derivatization of this compound were not found, this is a common strategy in natural product research to expand the chemical space and identify compounds with desired characteristics.

Design and Synthesis of this compound Analogues for Mechanistic Probing

The design and synthesis of analogues of a natural product are often undertaken to investigate its mechanism of action. By systematically modifying specific parts of the molecule, researchers can determine which functional groups or structural features are essential for its biological activity and how it interacts with its biological target. This involves rational design based on hypothesized interactions and the synthesis of targeted analogues.

The synthesis of these analogues requires precise control over chemical transformations to ensure that only the desired modifications are introduced. Research findings from the synthesis of analogues of other biologically active molecules, such as leukocyte function associated antigen-1 antagonists and microcystins, demonstrate how structural modifications can impact biological activity and are used for mechanistic studies. acs.orgacs.org While specific this compound analogues designed for mechanistic probing were not detailed in the search results, this is a standard practice in chemical biology and medicinal chemistry to understand the molecular basis of a compound's activity.

Chemoenzymatic Synthesis Approaches for this compound and its Derivatives

Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity and efficiency of enzymatic transformations. researchgate.netpnas.orgpnas.orgcapes.gov.brd-nb.info Enzymes can catalyze reactions with high stereo-, regio-, and chemoselectivity under mild conditions, which can be particularly useful for complex molecules with multiple functional groups. This approach can be applied to the synthesis of the entire this compound molecule or specific fragments and derivatives.

The search results highlight the utility of chemoenzymatic synthesis in preparing complex glycans and their derivatives, such as Lewis X glycan derivatives and sialyl Lewis X derivatives. researchgate.netpnas.orgpnas.orgcapes.gov.brd-nb.info Enzymes like fucosyltransferases and fucokinases have been successfully employed in these syntheses. researchgate.netpnas.orgpnas.org While specific examples of chemoenzymatic synthesis applied to this compound were not found, this methodology offers a powerful alternative or complementary approach to purely chemical synthesis, especially if this compound contains glycosidic linkages or other functionalities that can be efficiently manipulated by enzymes.

Advanced Analytical Methodologies for Leucoside Research and Discovery

Chromatographic Method Development for Leucoside Purity Assessment and Quantification

Chromatographic techniques are fundamental for the separation and quantification of this compound from complex mixtures, such as plant extracts or biological samples. The development of robust chromatographic methods is essential for ensuring the purity of this compound standards and for accurate concentration measurements.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of flavonoid glycosides like this compound due to its high resolution and sensitivity. semanticscholar.orgmdpi.comauctoresonline.org The method can be tailored for both purity assessment and quantification.

For the analysis of this compound, a reversed-phase (RP) HPLC system is typically employed. bioline.org.brscielo.br A C18 column is a common choice for the stationary phase, providing effective separation of flavonoids based on their hydrophobicity. scielo.brnih.gov The mobile phase often consists of a gradient mixture of an aqueous solvent (commonly water with an acidifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. bioline.org.brmdpi.com

Various detectors can be coupled with HPLC for the analysis of this compound:

Diode Array Detector (DAD): A DAD detector is particularly useful as it can acquire UV-Vis spectra across a range of wavelengths simultaneously. nih.govnih.gov Flavonoids exhibit characteristic UV spectra, which aids in their identification. nepjol.info For this compound, which is a kaempferol derivative, characteristic absorption maxima would be expected, allowing for its selective detection and quantification. mdpi.com

Evaporative Light Scattering Detector (ELSD): An ELSD can be used as a universal detector for compounds that are less volatile than the mobile phase, which includes glycosides like this compound. nih.govcapes.gov.br It is particularly useful when analyzing multiple classes of compounds simultaneously (e.g., flavonoids and saponins) where some may lack a strong UV chromophore. nih.govcapes.gov.brresearchgate.net

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest selectivity and sensitivity and is discussed in detail in section 7.2.

Method validation for this compound quantification using HPLC would involve assessing parameters such as linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. bioline.org.brscielo.br

Table 1: Illustrative HPLC-DAD Conditions for this compound Analysis | Parameter | Condition | | --- | --- | | Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) bioline.org.br | | Mobile Phase | A: 0.2% Formic acid in Water; B: Acetonitrile mdpi.com | | Gradient | Time (min) | %B | | | 0 | 10 | | | 25 | 40 | | | 30 | 90 | | | 35 | 10 | | Flow Rate | 0.8 - 1.0 mL/min bioline.org.brscielo.br | | Column Temp. | 30-40 °C bioline.org.br | | Detection | DAD, monitoring at ~265 nm and ~350 nm (characteristic for kaempferol glycosides) | | Injection Vol. | 10 - 20 µL |

Gas Chromatography (GC) is a powerful separation technique, but it is not directly applicable to non-volatile and thermally labile compounds like flavonoid glycosides, including this compound. researchgate.nethebmu.edu.cntandfonline.com To make this compound amenable to GC analysis, a derivatization step is mandatory. researchgate.netnih.govmdpi.com

The primary goal of derivatization is to convert the polar hydroxyl (-OH) groups of the this compound molecule into less polar, more volatile, and thermally stable derivatives. mdpi.com Silylation is the most common derivatization technique for flavonoids. nih.govnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. researchgate.net

The resulting TMS-derivatized this compound would be sufficiently volatile for GC analysis. The separation would be performed on a capillary column, and detection is typically achieved using a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS). researchgate.net GC-MS analysis of the derivatized this compound would not only provide quantitative data but also structural information based on the fragmentation pattern of the derivative. mdpi.combrieflands.com

Table 2: General Steps for GC Analysis of this compound

| Step | Description |

|---|---|

| 1. Extraction | Isolation of this compound from the sample matrix. |

| 2. Derivatization | Reaction with a silylating agent (e.g., BSTFA in pyridine) to form a volatile TMS-ether derivative. researchgate.net |

| 3. GC Separation | Injection of the derivatized sample onto a GC column (e.g., a non-polar or medium-polarity capillary column). |

| 4. Detection | Analysis using FID for quantification or MS for identification and quantification. researchgate.net |

High-Performance Liquid Chromatography (HPLC) coupled with various detectors

Hyphenated Mass Spectrometry for this compound Metabolomics and Profiling (e.g., LC-MS, GC-MS, MALDI-MS)

Hyphenated mass spectrometry techniques are indispensable for the comprehensive analysis of this compound, particularly in the context of metabolomics and metabolic profiling. nih.govnih.gov

LC-MS: Liquid Chromatography-Mass Spectrometry is the most powerful and widely used technique for the analysis of flavonoid glycosides in complex mixtures. nih.govnih.govspringernature.com It combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. For this compound, LC-MS enables its unambiguous identification based on its retention time, accurate mass, and fragmentation pattern (MS/MS). acs.org In metabolomics studies, LC-MS can be used to profile the changes in this compound levels in response to various stimuli or in different biological compartments. mdpi.com High-resolution mass spectrometry (HRMS) coupled with LC, such as LC-QTOF-MS, allows for the determination of the elemental composition of this compound and its metabolites. nih.gov

GC-MS: As described in section 7.1.2, GC-MS is used for the analysis of derivatized this compound. tandfonline.com It is particularly useful for identifying and quantifying this compound in complex matrices after the derivatization process has made it volatile. mdpi.com

MALDI-MS: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry, particularly in its imaging form (MALDI-MSI), is a powerful technique for visualizing the spatial distribution of compounds in tissue sections. frontiersin.orgnih.gov MALDI-MSI could be applied to plant tissues to map the localization of this compound within different organs or cell types, providing insights into its biosynthesis and physiological role. frontiersin.orgresearchgate.netnih.gov This technique involves coating a thin section of the tissue with a matrix that absorbs laser energy, facilitating the desorption and ionization of analytes like this compound for mass analysis. frontiersin.org

Table 3: Mass Spectrometry Data for this compound ([M+H]+)

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₆H₂₈O₁₅ | PubChem |

| Precursor m/z [M+H]⁺ | 581.1501 | PubChem |

| Major Fragment Ion (m/z) | 287.0448 (Kaempferol aglycone) | PubChem |

Spectroscopic Quantification of this compound in Complex Mixtures

Spectroscopic methods offer alternative and complementary approaches for the quantification and structural characterization of this compound.

UV-Vis Spectroscopy: This technique is often used for the quantification of total flavonoids in a sample. rsdjournal.orgnih.govneliti.com By using shift reagents like aluminum chloride (AlCl₃), which forms a complex with certain flavonoids, the absorbance maximum can be shifted, allowing for more selective quantification even in a complex mixture. nepjol.inforsdjournal.orgnih.gov A calibration curve would be prepared using a pure this compound standard to quantify its concentration in unknown samples. The UV-Vis spectrum of this compound, like other flavonols, is expected to show two major absorption bands, which are useful for its identification. nepjol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the unambiguous structural elucidation of novel compounds, including flavonoid glycosides like this compound. nih.govanalis.com.myresearchgate.net Both 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the complete chemical structure, including the nature of the sugar moieties and their attachment points to the aglycone. analis.com.myacs.org While NMR is less sensitive than MS and typically requires larger amounts of pure sample, it provides unparalleled structural detail. nih.gov For quantification, Quantitative NMR (qNMR) can be used, which offers high precision and accuracy without the need for an identical standard of the analyte.

Bioanalytical Method Development for this compound Detection in Cellular and Subcellular Fractions

To understand the biological activity and mechanism of action of this compound, it is crucial to develop methods to detect and quantify it within cells and their compartments. This involves several steps:

Sample Preparation: This is a critical step and involves the lysis of cells and the extraction of this compound from the cellular matrix. Liquid-liquid extraction or solid-phase extraction (SPE) techniques can be employed to isolate this compound and remove interfering substances like proteins and lipids. mdpi.com

Detection and Quantification: Due to the low concentrations expected in cellular fractions, highly sensitive analytical techniques are required. LC-MS/MS is the method of choice for this purpose, offering the necessary sensitivity and selectivity to detect this compound in complex biological matrices. mdpi.com The method would be optimized to achieve a low limit of quantification.

Subcellular Fractionation: To determine the localization of this compound within the cell (e.g., in the cytoplasm, mitochondria, or nucleus), cells can be fractionated into their different organelles before extraction and analysis. This provides valuable information about the potential sites of action of this compound.

Application of Automation and High-Throughput Screening (HTS) in this compound Analysis

Automation and High-Throughput Screening (HTS) are increasingly important in natural product research and can be applied to the study of this compound.

Automation: Many steps in the analytical workflow for this compound can be automated. This includes automated sample preparation, such as the use of robotic liquid handlers for extractions and derivatizations. nih.gov Automated HPLC and LC-MS systems with autosamplers allow for the analysis of a large number of samples without manual intervention. acs.org Automation improves throughput, reproducibility, and reduces the potential for human error.

High-Throughput Screening (HTS): HTS involves the rapid testing of large numbers of compounds for a specific biological activity. nih.govpnas.org Libraries of natural products, which could include this compound, can be screened in HTS assays to identify new biological activities. chemfaces.commdpi.com For instance, this compound could be tested for its ability to inhibit a particular enzyme or modulate a cellular pathway using HTS. pnas.orgaginganddisease.org The development of cell-based or biochemical assays in a microplate format (e.g., 96- or 384-well plates) is a prerequisite for HTS campaigns.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetonitrile |

| Acetic acid |

| Aluminum chloride |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |

| Formic acid |

| Kaempferol |

| This compound (Kaempferol 5-Xyl(1,2)Glc) |

| Methanol |

| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) |

| Pyridine |

| Quercetin |

| Rutin |

| Saponins |

Future Directions and Emerging Research Avenues for Leucoside

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Leucoside Research

The application of omics technologies, including genomics, proteomics, and metabolomics, represents a critical future direction for this compound research. These high-throughput approaches enable a comprehensive analysis of biological systems, moving from single-molecule studies to holistic investigations. mdpi.commdpi.comnih.govresearchgate.net By integrating data from these different levels, researchers can gain a more complete picture of how this compound interacts with biological pathways and cellular processes. mdpi.comtandfonline.com

Genomics can help identify genetic variations that might influence an organism's response to this compound or its production in source organisms. Transcriptomics can reveal changes in gene expression patterns induced by this compound, providing insights into its mechanisms of action at the RNA level. mdpi.commdpi.com Proteomics, which studies the complete set of proteins, can identify protein targets of this compound and analyze changes in protein abundance and modifications in response to its presence. mdpi.commdpi.comtandfonline.com Metabolomics, the study of small-molecule metabolites, can provide the most direct evidence of the physiological and pathological processes influenced by this compound, revealing alterations in metabolic pathways. mdpi.comnih.gov

Integrating these omics datasets through multi-omics analysis allows for the dissection of complex biological systems and the identification of underlying regulatory networks affected by this compound. mdpi.comtandfonline.com This integrated approach can significantly enhance the identification of potential drug targets and biomarkers related to this compound's effects. mdpi.com

Computational Modeling and De Novo Design of this compound-Inspired Structures

Computational modeling and de novo design are emerging as powerful tools in this compound research. Computer-aided drug design (CADD) methods, including structure-based and ligand-based approaches, can be employed to predict the binding ability and strength of molecules to target receptors. mdpi.comfrontiersin.orgresearchgate.netnih.gov

Future research can utilize molecular docking simulations to model the interaction between this compound or its derivatives and potential protein targets, predicting binding affinities and providing insights into the likelihood of interaction. mdpi.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can correlate the physicochemical and structural characteristics of this compound and related compounds with their biological activity, helping to identify key structural features responsible for observed effects. mdpi.comresearchgate.net

De novo design approaches can leverage computational algorithms to design novel molecules inspired by the this compound scaffold, aiming to enhance desired properties or target specific pathways. frontiersin.orgnih.gov Machine learning and artificial intelligence are increasingly being used in drug design, including virtual screening and de novo design, offering powerful data mining capabilities to explore chemical space and predict activity. frontiersin.org These computational methods can significantly accelerate the discovery and optimization of this compound-inspired compounds. mdpi.comresearchgate.net

Exploration of this compound’s Role in Complex Biological Systems (e.g., host-microbe interactions)

Future studies can investigate how this compound influences the composition and function of host microbiomes. This could involve examining its effects on the growth, metabolism, and interactions of various microbial species. Furthermore, researchers can explore how this compound modulates the host immune response in the context of microbial presence, potentially affecting the balance between tolerance and defense. frontiersin.orguniversiteitleiden.nlfrontiersin.org

Model systems, including 3D organoids that incorporate leukocyte components, offer valuable platforms to study host-pathogen interactions and could be utilized to investigate this compound's impact on these complex relationships. nih.govresearchgate.net Understanding this compound's involvement in these interactions could reveal novel therapeutic targets or strategies for modulating host health through the microbiome.

Development of Advanced Methodologies for this compound Structure-Function Correlation

Advancing the understanding of the structure-function relationship of this compound is crucial for its future development. This involves developing and applying advanced methodologies to correlate its chemical structure with its biological activities. While traditional biochemical and biophysical analyses provide valuable information, future research will benefit from techniques that offer higher resolution and more comprehensive insights. nih.gov

Advanced spectroscopic techniques, high-resolution imaging, and single-molecule studies can provide detailed information about this compound's interactions with biological targets at a molecular level. yale.edu Integrating experimental data from these methodologies with computational modeling can create a more complete picture of how structural features of this compound dictate its function. yale.eduscience.gov

Technological advancements in areas like mass spectrometry-based proteomics, coupled with improved bioinformatics tools, will facilitate a more thorough molecular description of dynamic biological systems in the presence of this compound, aiding in structure-function correlation. tandfonline.com Furthermore, exploring the impact of chemical modifications or the creation of this compound derivatives and systematically analyzing how these structural changes affect biological activity will be key to establishing robust structure-function relationships. kcl.ac.uk

Interdisciplinary Approaches in this compound Research: Bridging Chemistry and Biology

Future progress in this compound research will heavily rely on interdisciplinary approaches that bridge the fields of chemistry and biology. This compound, as a chemical compound with biological activity, necessitates expertise from both domains for comprehensive understanding and development. yale.edukcl.ac.uk

Collaboration between chemists skilled in synthesis, structural characterization, and chemical biology, and biologists with expertise in cell biology, molecular biology, immunology, and systems biology is essential. yale.edukcl.ac.ukircbc.ac.cnscripps.edu Chemists can synthesize this compound and its analogs, develop methods for its detection and quantification in biological matrices, and design probes to study its interactions. Biologists can investigate its effects on cellular pathways, immune responses, and complex physiological processes, utilizing advanced techniques like omics and imaging. yale.eduscripps.edu

Q & A

Q. How can academic researchers ethically access and share primary data on this compound’s phytochemical properties?

- Methodology : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo, MetaboLights) with CC-BY licenses. Collaborate with botanical gardens or herbaria for authenticated plant material. Cite original studies rigorously to avoid plagiarism, and negotiate material transfer agreements (MTAs) for proprietary extracts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.